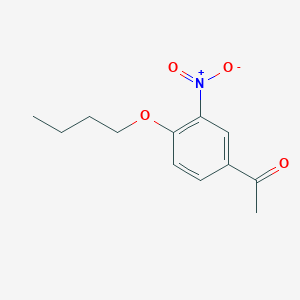

Ethanone, 1-(4-butoxy-3-nitrophenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

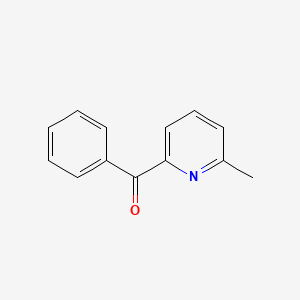

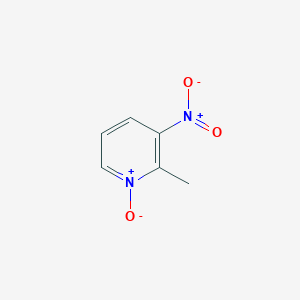

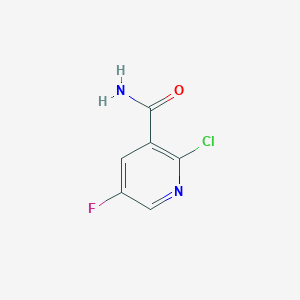

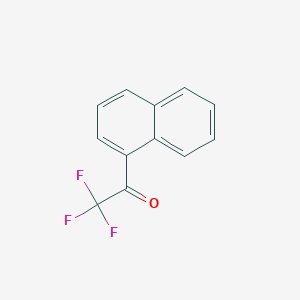

Ethanone, 1-(4-butoxy-3-nitrophenyl)- is a chemical compound with the molecular formula C12H15NO4 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ketone (aromatic), 1 nitro group (aromatic), and 1 ether (aromatic) .

Molecular Structure Analysis

The molecule consists of 15 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms, making a total of 32 atoms . The structure includes a six-membered aromatic ring attached to a ketone group and a nitro group, and an ether linkage to a butoxy group .Physical And Chemical Properties Analysis

The molecular weight of Ethanone, 1-(4-butoxy-3-nitrophenyl)- is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Phase Equilibrium Studies

One study focused on the solid-liquid phase equilibrium of nitrophenyl ethanone derivatives, which are closely related to "Ethanone, 1-(4-butoxy-3-nitrophenyl)-". The research investigated their solubility and phase behavior in different solvents, which is crucial for the separation and purification processes in chemical synthesis. The findings contribute to a better understanding of the material's properties and can aid in optimizing manufacturing processes (Rongrong Li et al., 2019).

Synthesis of Aminobenzo[b]thiophenes

Another application involves the synthesis of aminobenzo[b]thiophenes, a class of compounds with significant pharmaceutical potential. Through the reaction of chloro-nitrophenyl ethanone derivatives, efficient one-pot synthesis methods for 3-aminobenzo[b]thiophenes have been developed. This showcases the compound's role as a precursor in the synthesis of complex structures with potential pharmacological activities (D. A. Androsov et al., 2010).

Antibacterial Thiosemicarbazones

Ethanone derivatives have also been utilized in synthesizing thiosemicarbazones with antibacterial properties. A study demonstrated the preparation of compounds with activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of Ethanone derivatives in developing new antibacterial agents (A. Parekh & K. Desai, 2006).

Charge Density Analysis

Research on the charge density and hydrogen bonding motif of nitrophenyl ethanone compounds provides insights into their electronic structure and intermolecular interactions. Such studies are fundamental for understanding the reactivity and binding properties of these compounds, which is crucial for their application in catalysis and material science (D. Hibbs et al., 2003).

Ultrasound-Assisted Synthesis

The preparation of nitro aromatic ethers, including derivatives of Ethanone, using ultrasound-assisted phase-transfer catalysis, represents an innovative approach to chemical synthesis. This method offers advantages in terms of reaction speed and efficiency, demonstrating the versatility of Ethanone derivatives in modern synthetic methodologies (K. Harikumar & V. Rajendran, 2014).

properties

IUPAC Name |

1-(4-butoxy-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-4-7-17-12-6-5-10(9(2)14)8-11(12)13(15)16/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTXHFCXZQNAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10486775 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

CAS RN |

61564-84-9 |

Source

|

| Record name | Ethanone, 1-(4-butoxy-3-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10486775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.